molecular formula C17H18ClN3OS B2894361 N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride CAS No. 2418659-65-9

N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride

Cat. No. B2894361
CAS RN: 2418659-65-9
M. Wt: 347.86
InChI Key: SXWPKQNBILDJCL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. It also contains an amine group (NH2) attached to a phenyl group, which is then attached to the benzothiazole ring via a methylene bridge (CH2). The presence of the hydrochloride indicates that this compound is likely a hydrochloride salt .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amine group might participate in reactions like alkylation, acylation, and the formation of amides. The benzothiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties for this compound .

Scientific Research Applications

Antitumor Activity

N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride and related benzothiazoles have been extensively studied for their antitumor properties. These compounds display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action is suspected to involve metabolic transformations like N-acetylation and oxidation, with the nature of the 3'-substituent playing a crucial role in the metabolic process. For example, the prototype amine 3 underwent mainly N-acetylation in vitro, while 3'-substituted analogues were primarily oxidized (Chua et al., 1999). Additionally, these compounds have been shown to generate DNA adducts in sensitive tumor cells, both in vitro and in vivo, indicating a possible mode of action through DNA interaction (Leong et al., 2003).

Diuretic Activity

Some derivatives of benzothiazole, such as N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, have demonstrated promising diuretic activity in vivo. For instance, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide has been identified as a notable candidate in this regard (Yar & Ansari, 2009).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and screened for antimicrobial activity. For example, new benzimidazole, benzoxazole, and benzothiazole derivatives displayed excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014). Additionally, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antibacterial activity, especially against Gram-positive strains (Bikobo et al., 2017).

Calcium Antagonistic Activity

Benzothiazoline derivatives have been investigated for their calcium antagonistic activity. This research has focused on understanding the structure-activity relationship of these compounds, leading to the identification of potent calcium antagonists with potential therapeutic applications (Yamamoto et al., 1988).

pH Sensing Applications

A benzothiazole-based compound was synthesized as a highly water-soluble fluorescent and colorimetric pH probe. This probe demonstrates reversibility in color and fluorescence in response to pH changes, indicating its potential as a real-time pH sensor for applications such as intracellular pH imaging (Diana et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions might include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and handling the compound in a well-ventilated area .

properties

IUPAC Name

N-[[4-(2-aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS.ClH/c18-9-8-12-4-6-13(7-5-12)10-19-17(21)14-2-1-3-15-16(14)20-11-22-15;/h1-7,11H,8-10,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWPKQNBILDJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C(=O)NCC3=CC=C(C=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride

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